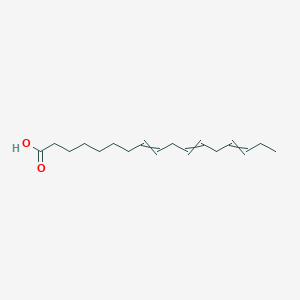

Heptadeca-8,11,14-trienoic acid

描述

Heptadeca-8,11,14-trienoic acid is a trienoic fatty acid characterized by the presence of three double bonds located at positions 8, 11, and 14. It is a straight-chain fatty acid and is often referred to as norlinolenic acid .

准备方法

The synthesis of heptadeca-8,11,14-trienoic acid typically involves the reduction of a suitable polyenoic fatty acid ester to the alcohol, followed by the formation of the tosylate, oxidation to the aldehyde, and Doebner condensation with malonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes involving the manipulation of polyenoic fatty acids.

化学反应分析

Heptadeca-8,11,14-trienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding epoxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Heptadeca-8,11,14-trienoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: The compound is studied for its role in biological membranes and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of specialized lubricants and as a precursor for the synthesis of other complex organic molecules

作用机制

The mechanism of action of heptadeca-8,11,14-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate inflammatory and oxidative pathways .

相似化合物的比较

Heptadeca-8,11,14-trienoic acid is unique due to its specific arrangement of double bonds. Similar compounds include:

Linoleic acid: A polyunsaturated fatty acid with two double bonds at positions 9 and 12.

Linolenic acid: A polyunsaturated fatty acid with three double bonds at positions 9, 12, and 15.

Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds at positions 5, 8, 11, 14, and 17.

The uniqueness of this compound lies in its specific double bond configuration, which imparts distinct chemical and biological properties .

生物活性

Heptadeca-8,11,14-trienoic acid, also known as (8Z,11Z,14Z)-heptadecatrienoic acid or norlinolenic acid, is a polyunsaturated fatty acid characterized by three double bonds located at the 8th, 11th, and 14th positions of its carbon chain. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C17H28O2

- Molecular Weight : 264.403 g/mol

- CAS Number : 22324-72-7

This compound is believed to exert its biological effects through several mechanisms:

- Membrane Fluidity : It integrates into cell membranes, influencing their fluidity and permeability. This property can affect various cellular processes including signal transduction and membrane protein function.

- Precursor for Bioactive Lipids : The compound serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators that modulate inflammatory responses .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress within cells.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study reported its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are key enzymes involved in inflammatory pathways:

| Compound | IC50 (µM) |

|---|---|

| This compound | 43.9 |

| Linoleic acid | 45.5 |

| Palmitic acid | 49.39 |

These values indicate that this compound has comparable potency to other fatty acids in inhibiting these enzymes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. The compound's ability to scavenge free radicals and reduce oxidative stress markers was demonstrated in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested for its effects on human endothelial cells subjected to oxidative stress. Results showed a significant reduction in markers of inflammation and oxidative damage when treated with this fatty acid compared to untreated controls.

- Animal Models : Animal studies have further confirmed the anti-inflammatory effects of this compound. Mice administered this compound exhibited reduced levels of pro-inflammatory cytokines and improved recovery from induced inflammatory conditions .

Comparison with Similar Fatty Acids

This compound can be compared with other polyunsaturated fatty acids regarding their structural similarities and biological activities:

| Fatty Acid | Structure | Key Activity |

|---|---|---|

| Linoleic Acid | C18:2 (9Z,12Z) | Anti-inflammatory |

| Alpha-Linolenic Acid | C18:3 (9Z,12Z,15Z) | Cardioprotective |

| Eicosapentaenoic Acid | C20:5 (5Z,8Z,11Z,14Z,17Z) | Anti-inflammatory |

The unique arrangement of double bonds in this compound contributes to its distinct biological properties compared to these similar compounds .

常见问题

Basic Research Questions

Q. How is Heptadeca-8,11,14-trienoic acid structurally characterized, and what analytical methods are recommended for its identification?

this compound is identified via its IUPAC name (8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid, with a molecular formula of C₁₇H₂₈O₂ and molecular weight 264.409 g/mol . Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling in natural extracts.

- Nuclear Magnetic Resonance (NMR) to confirm double-bond positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection for quantification in biological matrices.

Q. What are the primary natural sources of this compound, and how is its concentration quantified?

The compound is naturally found in Salvia nilotica, where it constitutes 0.4% of mixed esters and 2.3% of the IV fraction in seed oils . Quantification involves:

- Lipid extraction using Folch or Bligh-Dyer methods.

- Derivatization to methyl esters (FAMEs) for GC-MS analysis.

- Calibration curves with internal standards (e.g., heptadecanoic acid) to account for extraction efficiency.

Advanced Research Questions

Q. What methodological considerations are critical when assessing this compound’s inhibitory activity against PTP1B and α-glucosidase?

Key parameters include:

- Enzyme sources : Recombinant human PTP1B or rat intestinal α-glucosidase to ensure consistency.

- Substrate concentrations : Optimize using Michaelis-Menten kinetics (e.g., p-nitrophenyl phosphate for PTP1B).

- IC₅₀ determination : Use dose-response curves (e.g., 11.51 ± 0.52 μM for PTP1B inhibition) and validate with positive controls like palmitic acid (IC₅₀ = 0.10 ± 0.03 μM) .

- Statistical validation : Triplicate assays with ANOVA to assess inter-experimental variability.

Q. How can researchers address contradictions in reported IC₅₀ values for this compound across studies?

Variability may arise from:

- Enzyme preparation : Differences in purity or isoform expression (e.g., membrane-bound vs. soluble PTP1B).

- Assay conditions : pH, temperature, and ionic strength (e.g., α-glucosidase activity is pH-sensitive).

- Data normalization : Use relative activity (%) against vehicle controls and report absolute IC₅₀ values with error margins .

Q. What computational strategies predict this compound’s binding interactions with metabolic enzymes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with PTP1B’s catalytic pocket (e.g., hydrogen bonding with Cys215).

- Molecular Dynamics (MD) simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR modeling : Correlate structural descriptors (e.g., double-bond geometry, chain length) with inhibitory potency .

属性

IUPAC Name |

heptadeca-8,11,14-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFSAZIEJFMBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70782942 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22324-72-7 | |

| Record name | Heptadeca-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。